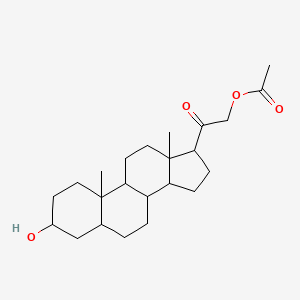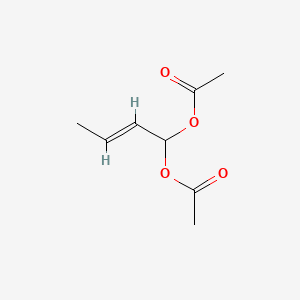![molecular formula C20H24N6O B11996449 3-tert-butyl-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11996449.png)
3-tert-butyl-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-butyl-N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound belonging to the class of pyrazole derivatives. Pyrazole derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry and drug discovery .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the condensation of 3-tert-butyl-1-methyl-1H-pyrazol-5-amine with 3,5-dimethyl-1-phenyl-1H-pyrazol-4-carbaldehyde under solvent-free conditions . The reaction is facilitated by the formation of an intermediate imine, which is then reduced to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-tert-butyl-N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted pyrazole derivatives.
Applications De Recherche Scientifique
3-tert-butyl-N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-tert-butyl-N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-tert-butyl-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- 3-tert-butyl-1-methyl-1H-pyrazol-5-amine
- 3-tert-butyl-1H-pyrazol-5-amine
Uniqueness
What sets 3-tert-butyl-N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide apart is its unique structure, which combines a pyrazole ring with a carbohydrazide moiety. This unique combination enhances its biological activity and makes it a valuable compound for drug discovery and development .
Propriétés
Formule moléculaire |
C20H24N6O |
|---|---|
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
5-tert-butyl-N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C20H24N6O/c1-13-16(14(2)26(25-13)15-9-7-6-8-10-15)12-21-24-19(27)17-11-18(23-22-17)20(3,4)5/h6-12H,1-5H3,(H,22,23)(H,24,27)/b21-12+ |
Clé InChI |
CHIMNRBAUJEYCD-CIAFOILYSA-N |
SMILES isomérique |
CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/NC(=O)C3=NNC(=C3)C(C)(C)C |
SMILES canonique |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=NNC(=O)C3=NNC(=C3)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(benzylsulfanyl)-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11996376.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11996378.png)
![2-[(3,5-Dinitrothiophen-2-yl)amino]-4-methylpentanoic acid](/img/structure/B11996382.png)
![2-(4-Bromophenyl)-7,9-dichloro-5-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11996388.png)
![8-[(4-chlorobenzyl)sulfanyl]-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11996393.png)
![N-methyl-4-[(methylamino)sulfonyl]benzamide](/img/structure/B11996398.png)

![1H-Benzimidazole, 2-[5-bromo-2-(hexyloxy)phenyl]-](/img/structure/B11996408.png)

![Methyl 4-{[(4-benzyl-1-piperazinyl)imino]methyl}benzoate](/img/structure/B11996421.png)

![3-methyl-7-(2-phenylethyl)-8-[(3-phenylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11996423.png)


